molecular formula C9H8N2O3 B13008051 Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B13008051
M. Wt: 192.17 g/mol
InChI Key: SZUBOBBXSJSURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a cyano group, an ester group, and a keto group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized through a multi-step reaction process. One common method involves the condensation of cyanoacrylamide derivatives with active methylene compounds such as malononitrile, ethyl cyanoacetate, or ethyl acetoacetate in the presence of a basic catalyst like piperidine . The reaction typically requires refluxing in ethanol for several hours to yield the desired pyridinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a precursor for bioactive molecules make it a valuable compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

ethyl 5-cyano-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-2-14-9(13)7-3-6(4-10)5-11-8(7)12/h3,5H,2H2,1H3,(H,11,12)

InChI Key

SZUBOBBXSJSURY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CNC1=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.